molecular formula C5H2INS B091106 2-Iodothiophene-3-carbonitrile CAS No. 18800-01-6

2-Iodothiophene-3-carbonitrile

Cat. No.: B091106
CAS No.: 18800-01-6
M. Wt: 235.05 g/mol
InChI Key: SAARTNKVCGHQCW-UHFFFAOYSA-N
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Description

2-Iodothiophene-3-carbonitrile is an organic compound that belongs to the class of iodinated thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom and a nitrile group at specific positions on the thiophene ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothiophene-3-carbonitrile typically involves the iodination of thiophene derivatives. One common method is the nitrile-directed ortho-lithiation followed by iodination. In this process, a thiophene derivative is treated with a strong base such as n-butyllithium to generate a lithiated intermediate, which is then reacted with iodine to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Iodothiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or organomagnesium compounds are commonly used.

    Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of suitable ligands.

    Reduction Reactions: Hydrogenation catalysts or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the iodine atom.

    Coupling Reactions: Biaryl or heteroaryl compounds.

    Reduction Reactions: Aminothiophene derivatives

Scientific Research Applications

2-Iodothiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and nitrile group can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular pathways involved are essential to understand its full mechanism of action .

Comparison with Similar Compounds

  • 2-Bromothiophene-3-carbonitrile
  • 2-Chlorothiophene-3-carbonitrile
  • 2-Fluorothiophene-3-carbonitrile

Comparison: 2-Iodothiophene-3-carbonitrile is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions compared to its bromine, chlorine, or fluorine counterparts. The larger atomic radius and higher polarizability of iodine can lead to different reaction kinetics and product distributions. Additionally, the compound’s electronic properties may vary, influencing its applications in materials science and medicinal chemistry .

Properties

IUPAC Name

2-iodothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2INS/c6-5-4(3-7)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAARTNKVCGHQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450520
Record name 2-iodothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-01-6
Record name 2-iodothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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